molecular formula C22H20ClNO6 B2685200 ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate CAS No. 524050-23-5

ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate

Cat. No.: B2685200
CAS No.: 524050-23-5
M. Wt: 429.85
InChI Key: PQHHAUBCWXPDQM-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate is a structurally complex molecule combining a coumarin core, a 2-chlorophenyl group, and an ethyl propanoate ester. The formamido linkage and chlorophenyl substituent may enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxochromene-3-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO6/c1-3-29-19(25)12-17(14-8-4-5-9-16(14)23)24-21(26)15-11-13-7-6-10-18(28-2)20(13)30-22(15)27/h4-11,17H,3,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHHAUBCWXPDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromen-3-yl intermediate: This step involves the reaction of 8-methoxy-2-oxo-2H-chromene with appropriate reagents to form the chromen-3-yl intermediate.

    Amidation reaction: The chromen-3-yl intermediate is then reacted with formamide to introduce the formamido group.

    Esterification: The final step involves the esterification of the intermediate with ethyl 3-(2-chlorophenyl)propanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate involves interactions with various molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) Ethyl 3-(2-chlorophenyl)propanoate (CAS 30573-88-7)
  • Structure : Lacks the coumarin-formamido group.
  • Applications: Simpler esters like this are often used as flavor/fragrance intermediates. For example, ethyl 3-(methylthio)propanoate is a key aroma compound in pineapple pulp .
  • Physical Properties : Molecular weight = 212.67 g/mol; likely lower melting point and higher volatility compared to the target compound .
(b) Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate
  • Structure: Features an amino group instead of formamido and a phenyl substituent.
  • Synthesis : Prepared via multicomponent reactions (51% yield) .
  • Properties : Molecular weight = 311.15 g/mol; white solid (mp 82–84°C) .
(c) Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate (CAS 573973-49-6)
  • Structure : Shares the chlorinated coumarin core but includes a trifluoromethyl benzyl ether.
(d) Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate
  • Structure: Replaces coumarin with a quinoxaline ring.
  • Properties : Higher aromaticity may reduce solubility in polar solvents .

Functional Group Variations

  • Formamido vs. Amino: The formamido group in the target compound introduces additional hydrogen-bonding capacity compared to amino derivatives like .
  • Methoxy vs. Trifluoromethyl : The 8-methoxy group in the target compound may improve metabolic stability compared to electron-withdrawing substituents (e.g., trifluoromethyl in ).

Data Tables

Table 1: Structural and Physical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/State
Ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate Not provided Estimated >400 8-methoxycoumarin, formamido, Cl Not reported
Ethyl 3-(2-chlorophenyl)propanoate C₁₁H₁₃ClO₂ 212.67 2-chlorophenyl Not reported
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate C₁₉H₂₁NO₃ 311.15 Phenyl, amino 82–84°C (solid)
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate C₂₃H₂₀ClF₃O₅ 500.85 Trifluoromethyl, Cl, benzyl ether Not reported

Research Findings

  • Synthetic Challenges : The target compound’s coumarin-formamido linkage may require specialized coupling agents (e.g., oxalyl chloride/DMF, as in ).
  • Solubility : Bulky substituents (e.g., coumarin) likely reduce water solubility compared to simpler esters like .
  • Biological Potential: Analogues with trifluoromethyl groups () show enhanced bioactivity, suggesting the target compound’s 8-methoxy group could balance stability and efficacy.

Biological Activity

Ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by its chemical formula C18H18ClNO4C_{18}H_{18}ClNO_4. Its structure features a chlorophenyl group and a methoxy-coumarin moiety, which are known to enhance biological activity due to their pharmacophoric properties.

Synthesis Overview

The synthesis of this compound typically involves the following steps:

  • Formation of the coumarin derivative through the reaction of salicylic acid derivatives with acetic anhydride.
  • Amidation with the appropriate amine to introduce the formamido group.
  • Esterification to yield the final ethyl ester product.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa15.0Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1864 µg/mL

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of this compound, particularly in models of lipopolysaccharide (LPS)-induced inflammation. It has been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

  • Case Study on Antitumor Activity : A recent study evaluated the effects of a structurally similar coumarin derivative on breast cancer cells, revealing that it inhibited tumor growth by inducing apoptosis through the mitochondrial pathway.
  • Antimicrobial Efficacy : Another investigation focused on various derivatives' antimicrobial activities, demonstrating that modifications in the coumarin structure could enhance potency against specific pathogens.
  • Inflammation Model : In a murine model of acute inflammation, treatment with the compound led to a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

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